1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide
Overview
Description
1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide is a derivative of triazole . Triazoles are nitrogen-containing heterocyclic compounds that have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .
Synthesis Analysis
Triazoles can be synthesized using various methods . A simple and transition-metal-free strategy to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds has been developed . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions .Molecular Structure Analysis
Triazoles comprise three nitrogen atoms and two carbon atoms . There are two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole . Due to the structural characteristics, both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis
Triazoles and their derivatives have shown versatile biological activities due to their unique structure which facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .Physical And Chemical Properties Analysis
Triazoles are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-aminoethyl)-N-ethylbenzotriazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-2-13-11(17)8-3-4-10-9(7-8)14-15-16(10)6-5-12/h3-4,7H,2,5-6,12H2,1H3,(H,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKJXNHYLNNYJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(C=C1)N(N=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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